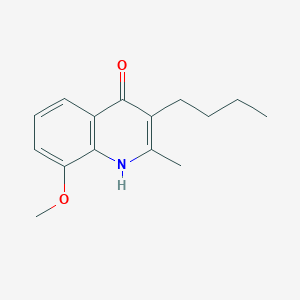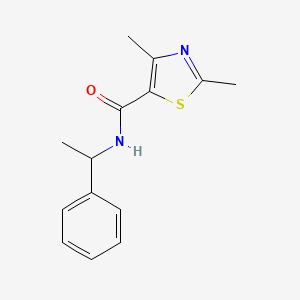![molecular formula C15H12ClN3O2S2 B4806036 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide](/img/structure/B4806036.png)
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a thienylcarbonyl group, and a hydrazinocarbonothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide typically involves multiple steps:
Formation of the thienylcarbonyl hydrazine intermediate: This step involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Coupling with 2-chlorobenzoyl chloride: The hydrazide is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorophenyl hydrazide derivative.
Thioamide formation: The final step involves the reaction of the hydrazide derivative with carbon disulfide and acryloyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chlorophenyl)-N-{[2-(2-furylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(2-bromophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}acrylamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(thiophene-2-carbonylamino)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S2/c16-11-5-2-1-4-10(11)7-8-13(20)17-15(22)19-18-14(21)12-6-3-9-23-12/h1-9H,(H,18,21)(H2,17,19,20,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBXNEYCCIQZSX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-2-pyridinyl)thio]-N-(2-methyl-1H-benzimidazol-6-yl)acetamide](/img/structure/B4805968.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4805969.png)
![(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4805972.png)
![2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4805978.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4805981.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B4805982.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4805990.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)acetamide](/img/structure/B4805995.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4806015.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4806028.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B4806034.png)
